4-(benzyloxy)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide
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Overview
Description
4-(Benzyloxy)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide is a complex organic compound characterized by its unique structural features It consists of a benzyloxy group attached to a benzamide core, with an additional 3,4-dihydro-2H-1,5-benzodioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable halogenated benzene derivative under basic conditions.
Introduction of the Benzodioxepin Moiety: The 3,4-dihydro-2H-1,5-benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate dihydroxy and halogenated precursors.
Coupling Reactions: The final step involves coupling the benzyloxybenzene with the benzodioxepin derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in the synthesis of novel organic compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, such as enzymes or receptors, which could be explored for therapeutic applications.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic and heterocyclic structures.
Mechanism of Action
The mechanism by which 4-(benzyloxy)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxepin moiety could play a role in binding to specific sites, while the benzyloxy and benzamide groups might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzamide: Lacks the benzodioxepin moiety, making it less complex.
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzamide: Lacks the benzyloxy group, which might affect its reactivity and applications.
Uniqueness
The combination of the benzyloxy group and the benzodioxepin moiety in 4-(benzyloxy)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide provides a unique structural framework that can offer distinct chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H25NO4 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C25H25NO4/c1-18(21-10-13-23-24(16-21)29-15-5-14-28-23)26-25(27)20-8-11-22(12-9-20)30-17-19-6-3-2-4-7-19/h2-4,6-13,16,18H,5,14-15,17H2,1H3,(H,26,27) |
InChI Key |
XWGAWNYRSJHOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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